Product packaging for Apigenin 7-glucuronide(Cat. No.:)

Apigenin 7-glucuronide

Cat. No.: B1238885
M. Wt: 446.4 g/mol
InChI Key: JBFOLLJCGUCDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Flavonoid Glucuronides in Natural Systems

Flavonoid glucuronides are a class of natural products where a flavonoid is linked to one or more glucuronide moieties through an O-glycosidic bond. benthamdirect.com This process of glucuronidation is a common metabolic pathway in both plants and animals. nih.gov In plants, glucuronidation can influence the solubility, stability, and transport of flavonoids. nih.gov For instance, the major flavonoids in the aerial parts of Medicago species are glucuronides of flavones like apigenin (B1666066), while the roots contain different forms. nih.gov Compared to other flavonoid glycosides, flavonoid glucuronides are relatively rare in nature, with over 211 different compounds identified to date. benthamdirect.commdpi.com

The attachment of glucuronic acid significantly alters the physicochemical properties of the parent flavonoid, generally increasing its water solubility. nih.gov This modification is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov In humans, after consumption of flavonoid-rich foods, the parent flavonoids are often metabolized in the liver and intestines to form glucuronide and sulfate (B86663) conjugates. researchgate.netcaldic.com These metabolites are the primary forms found in blood circulation. researchgate.net

Scientific Significance of Apigenin 7-Glucuronide in Phytochemical Research

This compound holds particular importance in phytochemical research for several reasons. It is found in a range of plants, including Antirrhinum majus (snapdragon), Phlomis tuberosa, Ruellia tuberosa, and the fruit husks of Juglans sigillata. phytopurify.combiocrick.comchemfaces.com Its presence in certain foods and herbs also makes it a potential biomarker for dietary intake.

From a research perspective, the study of this compound provides insights into several key areas:

Metabolism and Bioavailability: Research has shown that Apigenin itself has low oral bioavailability. researchgate.netkci.go.kr However, its metabolite, this compound, is more stable in simulated intestinal fluid. researchgate.netkci.go.kr Studies in rat models have indicated that the intestine plays a more significant role than the liver in the pre-systemic elimination of both compounds. researchgate.netkci.go.kr Interestingly, oral administration of this compound led to significantly higher systemic exposure to apigenin, suggesting that the glucuronide form may act as a natural prodrug, potentially improving the bioavailability of apigenin. researchgate.netkci.go.kr

Biological Activity: this compound has been the subject of numerous studies investigating its potential pharmacological effects. Research has explored its anti-inflammatory, antioxidant, and enzyme-inhibiting properties. biocrick.comchemfaces.comcaymanchem.com For example, it has been shown to inhibit the activity of various matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease processes. biocrick.comchemfaces.commedchemexpress.com

Biosynthesis: The synthesis of this compound, both naturally in plants and through biotechnological methods, is an active area of research. researchgate.netnih.govacs.org Understanding the enzymes and pathways involved in its formation could lead to methods for producing this compound on a larger scale for further study. researchgate.netacs.org

The following table provides a summary of key research findings related to this compound:

Research AreaKey Findings
Natural Occurrence Found in plants such as Antirrhinum majus, Phlomis tuberosa, Ruellia tuberosa, and Juglans sigillata. phytopurify.combiocrick.comchemfaces.com
Metabolism Apigenin is metabolized to this compound, with the intestine being a major site of this conversion. researchgate.netkci.go.kr
Bioavailability This compound is more stable than apigenin and may act as a prodrug, enhancing apigenin's bioavailability. researchgate.netkci.go.kr
Anti-inflammatory Activity Suppresses the release of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in laboratory studies. biocrick.comchemfaces.comcaymanchem.comresearchgate.netnih.gov
Enzyme Inhibition Inhibits various matrix metalloproteinases (MMPs) and other enzymes like protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE). biocrick.comchemfaces.comcaymanchem.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O11 B1238885 Apigenin 7-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFOLLJCGUCDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Natural Distribution of Apigenin 7 Glucuronide

Botanical Sources and Plant Families

Apigenin (B1666066) 7-glucuronide has been identified in a diverse range of plant families, indicating its widespread distribution in the plant kingdom. Research has confirmed its presence in the following families:

Lamiaceae (Mint Family): This family is a significant source of Apigenin 7-glucuronide. It has been isolated from various species, including Perilla frutescens and Anisomeles indica. nih.govewha.ac.kr The compound has also been detected in Phlomis tuberosa and common sage (Salvia officinalis). phytopurify.comfoodb.ca

Acanthaceae: The plant Ruellia tuberosa is a well-documented source of this compound. phytopurify.com

Asteraceae (Daisy Family): This large family of flowering plants includes species that produce this compound. For instance, it is found in chamomile (Matricaria chamomilla), a popular herb used in traditional medicine. nih.gov It has also been reported in Ixeris sonchifolia. caymanchem.com

Rosaceae (Rose Family): Agrimonia pilosa, a plant in the rose family, has been shown to contain this compound. mdpi.com

Apiaceae (Carrot or Parsley Family): While more commonly known for other apigenin glycosides, some research suggests the presence of apigenin glucuronides in members of this family like celery (Apium graveolens) and dill (Anethum graveolens). foodb.canih.gov

Juglandaceae (Walnut Family): Apigenin 7-O-β-D-glucuronide has been isolated from the fruit husks of Juglans sigillata. chemfaces.com

Plantaginaceae (Plantain Family): The compound is found in Antirrhinum majus (snapdragon). phytopurify.com

Sapotaceae: A derivative, apigenin-7-O-β-D-glucuronide methyl ester, has been isolated from the leaves of Manilkara zapota. impactfactor.org

Bignoniaceae: this compound has been reported in Fernandoa species. nih.gov

Compositae: Santolina chamaecyparissus is another reported source of this compound. nih.gov

Distribution within Plant Tissues and Organs

The concentration of this compound is not uniform throughout the plant. Different parts of the plant accumulate the compound in varying amounts.

Leaves: The leaves are a primary site of accumulation for this compound in several species. For example, it is found in the leaves of Perilla frutescens and Manilkara zapota. nih.govimpactfactor.org

Flowers: The flowers of certain plants are rich in this flavonoid. Notably, the flower heads of chamomile (Matricaria chamomilla) are a significant source. nih.gov

Fruit Husks: In Juglans sigillata, Apigenin 7-O-β-D-glucuronide has been specifically isolated from the fruit husks. chemfaces.com

Aerial Parts: In some cases, the compound is reported to be present in the general aerial parts of the plant, which would include the stems and leaves.

Quantitative Variations Across Plant Species and Cultivars

The quantity of this compound can vary significantly not only between different plant species but also among different cultivars of the same species. These variations can be influenced by genetic factors, growing conditions, and harvesting time.

Data on this compound Content

Plant SpeciesFamilyPlant PartConcentration
Agrimonia pilosaRosaceaeNot SpecifiedApproximately 0.0013% in a topical cream containing 0.1% aqueous ethanol (B145695) extract. mdpi.com
Matricaria chamomilla (German Chamomile)AsteraceaeFlowersApigenin and its derivatives (including Apigenin 7-glucoside) can be up to 0.39% w/w. The European Pharmacopoeia suggests a minimum of 0.25% apigenin-7-glucoside. bleuceuticals.com
Matricaria chamomilla (Lebanese variety)AsteraceaeRay FloretsMethanolic extract contains 39% apigenin-7-O-glucoside. researchgate.net
Matricaria chamomilla (Egyptian variety)AsteraceaeRay FloretsMethanolic extract contains 39% apigenin-7-O-glucoside. researchgate.net
Matricaria chamomilla (Lebanese variety)AsteraceaeDisc FloretsMethanolic extract contains 38.5% apigenin-7-O-glucoside. researchgate.net
Matricaria chamomilla (Egyptian variety)AsteraceaeDisc FloretsMethanolic extract contains 36.1% apigenin-7-O-glucoside. researchgate.net

The data in this table is based on available research and may vary depending on the specific analytical methods and plant material used.

Biosynthesis and Biotransformation Pathways

Apigenin (B1666066) Biosynthesis as a Precursor

The journey to Apigenin 7-glucuronide begins with the synthesis of its precursor, apigenin. This process is rooted in the phenylpropanoid pathway, a central route in plants for producing a wide array of secondary metabolites. vulcanchem.comnih.gov The biosynthesis of apigenin can start from either L-phenylalanine or L-tyrosine, both of which are products of the Shikimate pathway. frontiersin.org

When starting with L-phenylalanine, the first step involves its conversion to cinnamate (B1238496) through deamination by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). frontiersin.org Cinnamate is then oxidized by cinnamate 4-hydroxylase (C4H) to yield p-coumarate. frontiersin.org Alternatively, p-coumarate can be directly formed from L-tyrosine via deamination by tyrosine ammonia lyase (TAL). frontiersin.org

The resulting p-coumaroyl-CoA is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. vulcanchem.commdpi.com This chalcone is subsequently isomerized to naringenin by chalcone isomerase (CHI). vulcanchem.comfrontiersin.orgmdpi.com Finally, flavone (B191248) synthase (FNS) oxidizes naringenin to produce the flavone apigenin. vulcanchem.comfrontiersin.orgmdpi.com This apigenin molecule is then ready for further modification, including the crucial glucuronidation step.

Enzymatic Glucuronidation Mechanisms at the C7 Position

The conversion of apigenin to this compound is a key metabolic step, primarily occurring in the liver and intestines. jst.go.jp This process, known as glucuronidation, involves the attachment of a glucuronic acid moiety to the hydroxyl group at the C7 position of the apigenin backbone. jst.go.jpresearchgate.net

Role of Glucuronosyltransferases in Glucuronide Formation

The enzymatic powerhouse behind this transformation is a family of enzymes called UDP-glucuronosyltransferases (UGTs). jst.go.jpoup.com These enzymes catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the apigenin molecule. oup.comresearchgate.net

Metabolic Conversions in Biological Systems

Once formed, this compound undergoes further metabolic conversions within biological systems. These pathways can influence its ultimate biological activity and excretion.

In Vivo Metabolic Pathways in Non-Human Organisms

In vivo studies in rats have provided valuable insights into the metabolic fate of this compound. When administered orally, this compound can be absorbed and is considered a major circulating form of apigenin. mdpi.com Interestingly, the systemic exposure to apigenin is significantly higher after oral administration of this compound compared to the administration of apigenin itself, suggesting that this compound may act as a natural prodrug, improving the low oral bioavailability of apigenin. researchgate.net Both apigenin and this compound are extensively metabolized in the intestinal S9 fractions of rats, highlighting the significant role of the intestine in their pre-systemic elimination. researchgate.net

Microbial Biotransformation and Deglycosylation Processes

The gut microbiota plays a pivotal role in the metabolism of flavonoids and their glycosides. nih.gov Human intestinal microorganisms are capable of deglycosylating Apigenin 7-glucoside, releasing the aglycone apigenin. wiley.com This enzymatic cleavage is carried out by microbial enzymes. nih.gov For example, cytosolic extracts of Eubacterium ramulus and Bacteroides distasonis have been shown to convert apigenin-7-O-glucoside into its aglycone form. nih.gov This deglycosylation step is crucial as it can influence the bioavailability and subsequent absorption of apigenin in the colon. nih.govwiley.com Beyond deglycosylation, gut microbes can perform further transformations, including the cleavage of the heterocyclic and aromatic rings of the flavonoid structure. nih.gov

Metabolic Engineering for Bioproduction in Microorganisms

The potential of this compound has spurred interest in developing sustainable and efficient production methods. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis or extraction from natural sources. nih.govnih.gov

By introducing the necessary biosynthetic pathways from plants into microbial hosts like Escherichia coli and Saccharomyces cerevisiae, researchers have successfully produced flavonoids. nih.govnih.gov To produce this compound, this strategy is extended to include the expression of a flavonoid 7-O-glucuronosyltransferase.

In one notable achievement, the introduction of a flavonoid 7-O-glucuronosyltransferase from Erigeron breviscapus into an apigenin-overproducing S. cerevisiae strain resulted in the production of 185 mg/L of this compound from glucose. researchgate.net Similarly, engineered Yarrowia lipolytica strains have been developed to produce both scutellarin (B1681692) and this compound, with titers of this compound reaching 53.63 mg/L. researchgate.net More recently, researchers have identified and characterized bifunctional UDP-glucuronic acid/UDP-glucose:flavonoid glucuronosyltransferases from the liverwort Marchantia polymorpha. nih.gov These enzymes, when expressed in engineered E. coli strains with an enhanced supply of UDP-glucuronic acid, have shown efficient production of various flavonoid glucuronides, including this compound. nih.gov These advancements in metabolic engineering pave the way for the large-scale, cost-effective production of this compound for various applications.

Advanced Methodologies for Isolation, Purification, and Characterization

Extraction Techniques from Biological Matrices

The initial and critical step in isolating Apigenin (B1666066) 7-glucuronide is its efficient extraction from the source material. The choice of extraction method depends on the nature of the biological matrix and the physicochemical properties of the target compound.

Conventional solvent extraction remains a fundamental technique for obtaining Apigenin 7-glucuronide. The selection of an appropriate solvent system is crucial for achieving high extraction yields.

Aqueous Alcohol Solutions: Mixtures of alcohol and water are frequently employed. For instance, 50% aqueous methanol has been found to be highly effective for extracting flavonoids, including this compound, from the whole plant of Potentilla multifida. oup.com This solvent system is adept at extracting both flavonoid glycosides and their less polar aglycones. oup.com Similarly, 60% ethanol (B145695) has been used to create a crude extract from the powdered biomass of Elsholtzia splendens before further partitioning. nih.gov A 70% ethanol solution was also used for reflux extraction from Agrimonia pilosa. mdpi.com

Solvent Partitioning (Liquid-Liquid Extraction): Following an initial crude extraction, liquid-liquid extraction is a common strategy to separate compounds based on their differential solubility in immiscible solvents. This method helps in the preliminary fractionation of the extract. For example, a crude extract can be successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. nih.gov The n-butanol fraction is often enriched with more polar glycosides like this compound. nih.gov In another application, dichloromethane (B109758) was effectively used in a liquid-liquid extraction method to isolate this compound from a topical cream base, separating the nonpolar cream components from the target analyte. mdpi.comresearchgate.net

Table 1: Solvent Systems Used in the Extraction of this compound and Related Flavonoids
Solvent SystemExtraction MethodBiological Matrix/SourceReference
50% Aqueous MethanolUltrasonicationPotentilla multifida oup.com
70% EthanolRefluxAgrimonia pilosa mdpi.com
60% EthanolMacerationElsholtzia splendens nih.gov
n-ButanolLiquid-Liquid PartitioningCrude Ethanol Extract nih.gov
DichloromethaneLiquid-Liquid ExtractionTopical Cream Formulation mdpi.com
Ethyl AcetateLiquid-Liquid PartitioningManilkara zapota impactfactor.orgresearchgate.net

To enhance extraction efficiency while reducing solvent consumption and time, advanced technologies like Ultrasound-Assisted Extraction (UAE) are utilized. UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. mdpi.com

For flavonoids, UAE has proven to be a green and effective alternative to conventional methods. mdpi.commdpi.comnih.gov Studies on the extraction of this compound and similar flavonoid glycosides have optimized several key parameters:

Solvent: 50% aqueous methanol was used in an ultrasonic water bath. oup.com

Time: An extraction time of 45 minutes was found to be sufficient for complete extraction from P. multifida. oup.com For the related compound apigenin-7-O-glucoside, an optimal time of 35 minutes was determined. mdpi.comnih.gov

Temperature: An optimal temperature of 50°C was identified for the extraction of apigenin-7-O-glucoside. mdpi.comnih.gov

Solid-to-Liquid Ratio: A ratio of 1:20 (g/mL) was found to be optimal for maximizing the yield of apigenin-7-O-glucoside. mdpi.comnih.gov

Ultrasonic Power: An ultrasonic power of 350 W was determined to be most effective in studies on apigenin-7-O-glucoside. mdpi.comnih.gov

These findings demonstrate that UAE can be precisely controlled to maximize the yield of this compound from various plant sources efficiently.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of this compound. Reversed-phase HPLC is the most common modality used.

Key parameters for a typical HPLC method include:

Stationary Phase: C18 columns (also known as ODS) are widely used, such as a Hypersil ODS (4.6 × 250 mm, 5 µm) or a YoungJin Biochrom INNO-P C18 (4.6 × 150 mm, 5 µm). oup.commdpi.com

Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase and an organic solvent. A common system consists of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B). oup.commdpi.com The gradient allows for the effective separation of compounds with varying polarities within a reasonable timeframe. oup.com

Detection: A Diode-Array Detector (DAD) is frequently used, with detection wavelengths set at the UV maxima of the compound, typically around 254 nm or 335 nm. oup.commdpi.com

Table 2: HPLC Methodologies for the Analysis of this compound
ParameterCondition 1Condition 2
Column Hypersil ODS (4.6 × 250 mm, 5 µm)YoungJin Biochrom INNO-P C18 (4.6 × 150 mm, 5 µm)
Mobile Phase A Aqueous 0.1% Phosphoric AcidDistilled Water with 0.1% Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientGradient
Detection Wavelength 254 nm335 nm
Reference oup.com mdpi.com

For the isolation of larger quantities of pure this compound, preparative chromatography is necessary.

Silica Gel Column Chromatography: This is a standard technique used for the initial fractionation of crude extracts. The extract is loaded onto a column packed with silica gel, and compounds are eluted using a solvent gradient of increasing polarity, for example, from nonpolar hexane to polar methanol. impactfactor.orgresearchgate.net Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Sephadex LH-20 Chromatography: This size-exclusion chromatography technique is particularly effective for the purification of flavonoids. nih.gov Sephadex LH-20 is often used as a final polishing step to obtain a high-purity compound. nih.govnih.gov Methanol or mixtures of methanol and chloroform are common eluents for separating flavonoid glycosides like this compound. nih.gov Its application has been documented in the purification of apigenin-7-O-β-d-glucuronide from Erigeron multiradiatus. nih.gov

Preparative HPLC: For the highest purity, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.govmdpi.comnih.gov It allows for the precise isolation of the target peak, yielding a compound with very high purity.

Spectroscopic and Spectrometric Characterization Methods

Once isolated, the definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic and spectrometric methods.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and formula of the compound. For this compound (C₂₁H₁₈O₁₁), the expected molecular weight is 446.36 g/mol . phytopurify.com In negative ion mode, it typically shows a deprotonated molecule [M-H]⁻ at m/z 445. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands: a broad band for hydroxyl (-OH) groups around 3265 cm⁻¹, a sharp peak for the carbonyl (C=O) group of the flavone (B191248) ring at approximately 1656 cm⁻¹, and bands for aromatic C=C stretching around 1604 cm⁻¹. impactfactor.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR are the most powerful techniques for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum provides detailed information about the structure. It shows characteristic signals for the protons on the apigenin skeleton, including the A, B, and C rings. Additionally, it displays signals for the glucuronic acid moiety, notably the anomeric proton (H-1''), whose coupling constant confirms its β-configuration. nih.govgoogle.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule, confirming the presence of 21 carbons and providing specific chemical shifts for the flavone and sugar moieties. nih.govimpactfactor.orgresearchgate.net

The collective data from these advanced analytical techniques provide a comprehensive and definitive characterization of the isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H-NMR spectra, the proton signals confirm the presence of the apigenin aglycone and the glucuronide moiety. researchgate.net For the apigenin skeleton, characteristic signals include a hydroxyl proton at δ 12.97 (s, OH-5), doublets for H-6 and H-8 on the A-ring at approximately δ 6.43 and δ 6.82 respectively, and an olefinic proton signal for H-3 on the C-ring around δ 6.87. researchgate.netnih.gov The B-ring protons typically appear as an A₂B₂-type system. nih.gov The presence of the glucuronide unit is confirmed by the anomeric proton signal, which appears as a doublet. nih.gov

¹³C-NMR spectroscopy complements the proton data by revealing the carbon skeleton. The spectrum shows 21 carbon signals, confirming the molecular formula. researchgate.netnih.gov Distinct chemical shifts are observed for the carbonyl carbon (C-4) of the flavone structure at approximately δ 181.73–182.5. researchgate.netnih.gov The carbons of the A, B, and C rings of the apigenin structure, as well as the six carbons of the hexose moiety, are all identifiable. researchgate.netnih.gov These spectral data are consistently matched with literature values for confirmation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound.
Position¹H NMR (δ ppm, Coupling Constant J in Hz)¹³C NMR (δ ppm)
2-163.4
36.87 (s)103.5
4-182.5
512.97 (s, OH)161.9
66.43 (d, J=2.2)100.3
7-164.7
86.82 (d, J=2.2)95.3
9-157.4
10-105.8
1'-121.4
2', 6'7.95 (d, J=8.9)129.1
3', 5'6.93 (d, J=8.9)116.5
4'10.51 (s, OH)161.6
1''5.44 (d, J=7.4)99.9
2''3.71 (m)73.5
3''3.27–3.47 (m)77.6
4''69.9
5''76.9
6''63.5

Mass Spectrometry (MS) Techniques and Fragmentation Analysis (e.g., ESI-MS, Q-TOF/MS, HR-ESI-MS/MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to study its structure through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique.

In negative ion mode ESI-MS, this compound typically shows a deprotonated molecule [M-H]⁻ at m/z 445. mdpi.com High-Resolution ESI-MS/MS (HR-ESI-MS/MS) provides precise mass measurements, allowing for the determination of the molecular formula, which for this compound is C₂₁H₁₈O₁₁. mdpi.com

Tandem MS (MS/MS) experiments are crucial for structural confirmation. The fragmentation of the [M-H]⁻ precursor ion of this compound characteristically involves the cleavage of the glycosidic bond. This results in a major fragment ion corresponding to the deprotonated apigenin aglycone [Apigenin-H]⁻ at m/z 269. mdpi.com This loss of a 176 Da moiety is indicative of a glucuronic acid residue. Further fragmentation of the apigenin aglycone can also be observed, providing additional structural information. For instance, in the analysis of related compounds like apigenin-7-O-di-glucuronide, fragment ions at m/z 269 (from apigenin) and m/z 193 (from glucuronic acid) are detected. mdpi.com Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are employed for acquiring high-resolution MS and MS/MS data, which is essential for identifying compounds in complex mixtures. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound.
TechniqueIon ModePrecursor Ion (m/z)Major Fragment Ion(s) (m/z)Inferred Neutral Loss
ESI-MSNegative445.0765 [M-H]⁻269 [Apigenin-H]⁻176.0326 (Glucuronic acid)
HR-ESI-MS/MSNegative445 [M-H]⁻269 [Apigenin-H]⁻Glucuronic acid

Infrared and Ultraviolet-Visible Spectroscopy in Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and conjugated systems present in this compound.

FTIR spectroscopy is used to identify characteristic functional groups. The IR spectrum of flavonoid glycosides typically shows a broad absorption band around 3420 cm⁻¹ due to hydroxyl (-OH) groups, and a sharp peak around 1650 cm⁻¹ corresponding to the carbonyl (C=O) group of the flavone C-ring. researchgate.net Other bands in the fingerprint region (1600-750 cm⁻¹) are characteristic of the aromatic rings and C-O stretching vibrations, which are typical of flavonoids. researchgate.netimpactfactor.org

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are characteristic of the flavone chromophore. The UV spectrum of apigenin derivatives in ethanol or methanol typically displays two major absorption bands. scielo.br Band I, in the range of 300-400 nm, is associated with the cinnamoyl system (B-ring and C-ring), while Band II, in the range of 240-280 nm, corresponds to the benzoyl system (A-ring). scielo.brresearchgate.net For Apigenin 7-glucoside, a related compound, characteristic maximum absorbance (λmax) values are observed at approximately 247 nm and 352 nm. scielo.br The exact position of these bands can provide clues about the substitution pattern on the flavonoid skeleton.

Table 3: Spectroscopic Data for this compound and Related Structures.
Spectroscopic TechniqueFeatureObserved Value/Range
FTIR (cm⁻¹)Hydroxyl (-OH) stretching~3420
Carbonyl (C=O) stretching~1650
UV-Vis (nm)Band II (A-ring)~247-268
Band I (B/C-rings)~352

Quantitative Analytical Method Development and Validation

The accurate quantification of this compound in various matrices, such as plant extracts or biological samples, requires the development and validation of robust analytical methods. High-performance liquid chromatography (HPLC) based techniques are most commonly employed for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) Based Assays

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times, making it well-suited for the analysis of complex samples. UHPLC methods coupled with mass spectrometry, such as UHPLC-QTOF-MS or UHPLC-MS/MS, are frequently used for the rapid identification and quantification of chemical constituents in plant extracts. These methods allow for the simultaneous determination of multiple compounds, including this compound. ijhsr.org The enhanced separation efficiency of UHPLC is particularly beneficial when dealing with complex matrices where isomeric compounds may be present.

Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-DAD)

High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable method for the quantification of flavonoids like this compound. mdpi.comnih.gov The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

For quantitative analysis, a validated HPLC-DAD method is essential. mdpi.comnih.gov Method validation typically includes establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com In one study, a method was developed to quantify low concentrations of this compound in a topical cream. mdpi.com The linearity was confirmed with a coefficient of determination (R²) greater than 0.995. mdpi.com The LOD and LOQ were determined to be 0.288 µg/mL and 0.873 µg/mL, respectively. mdpi.com Such methods often employ a C18 analytical column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an acidified aqueous solution. oup.com The use of an internal standard can improve the accuracy and reproducibility of the quantification. mdpi.comnih.gov

Table 4: Example Parameters for a Validated HPLC-DAD Method for this compound Quantification.
ParameterValue/Condition
ColumnHypersil ODS C18 (4.6 × 250 mm, 5 µm)
Mobile PhaseAcetonitrile and aqueous H₃PO₄
Detection Wavelength254 nm
Linearity (R²)> 0.995
LOD0.288 µg/mL
LOQ0.873 µg/mL
Recovery97.0% - 99.8%

Mechanistic Investigations of Biological Activities in Research Models

Modulation of Enzymatic Activities

Apigenin (B1666066) 7-glucuronide has demonstrated inhibitory effects on the activity of several matrix metalloproteinases (MMPs), a family of zinc-containing endopeptidases involved in the degradation of extracellular matrix components. In vitro studies have quantified the inhibitory concentrations (IC50) of apigenin 7-glucuronide against various MMPs. Specifically, the IC50 values were determined to be 12.87 µM for MMP-3 (stromelysin-1), 22.39 µM for MMP-8 (neutrophil collagenase), 17.52 µM for MMP-9 (gelatinase B), and a notably lower 0.27 µM for MMP-13 (collagenase-3), indicating a more potent inhibition of this particular enzyme. medchemexpress.comchemsrc.comcaymanchem.com

The glycoside moiety of flavonoid derivatives like this compound is suggested to play a role in anchoring the molecule to the active site of these enzymes. nih.gov Comparative studies have shown that while the aglycones apigenin and luteolin are inactive against MMP-1, -3, and -8, their glycoside derivatives, including the glucuronide form, exhibit inhibitory activity. nih.govchemfaces.com This suggests that the glucuronic acid portion of the molecule contributes to its interaction and subsequent inhibition of these metalloproteinases.

Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)

Enzyme IC50 (µM)
MMP-3 12.87
MMP-8 22.39
MMP-9 17.52
MMP-13 0.27

Research has identified this compound as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). caymanchem.com This enzyme is a key negative regulator in insulin and leptin signaling pathways, making it a target for the study of metabolic diseases. The inhibitory activity of this compound against PTP1B has been quantified with an IC50 value of 7.14 µM. caymanchem.com This finding highlights the potential of this compound to modulate signaling pathways regulated by tyrosine phosphorylation.

This compound has been shown to inhibit the enzymes acetylcholinesterase (AChE) and aldose reductase. caymanchem.comnih.gov AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory concentration (IC50) of this compound against AChE was determined to be 62.96 µM. caymanchem.com

Aldose reductase is an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol. This pathway is implicated in the development of diabetic complications. This compound demonstrated inhibitory activity against aldose reductase with an IC50 value of 107.1 µM. caymanchem.com

In cellular models, this compound has been observed to modulate the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory process. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with this compound suppressed the LPS-induced mRNA expression of both iNOS and COX-2. nih.govrsc.orgresearchgate.net This reduction in gene expression leads to a decrease in the production of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are important mediators of inflammation. nih.govrsc.org The inhibitory effects on iNOS and COX-2 are part of the broader anti-inflammatory profile of this compound observed in research models. nih.govmdpi.com

Apigenin, the aglycone of this compound, has been reported to inhibit the activity of phospholipase A2 (PLA2). nih.gov This enzyme is responsible for releasing arachidonic acid from the plasma membrane, which is a precursor for the synthesis of eicosanoids, a group of pro-inflammatory signaling molecules. By blocking PLA2 activity, apigenin can reduce the availability of arachidonic acid and thereby suppress the production of these inflammatory mediators. nih.gov While this activity is noted for apigenin, the direct interaction of this compound with PLA2 requires further specific investigation.

Elucidation of Cellular Signaling Pathway Modulation

This compound has been shown to modulate several key cellular signaling pathways involved in inflammation. In LPS-stimulated RAW 264.7 macrophages, this compound treatment led to the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govrsc.org

Specifically, it was observed that this compound treatment decreased the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), two important components of the MAPK cascade. nih.govrsc.orgresearchgate.net This inhibition of MAPK phosphorylation subsequently leads to a reduction in the translocation of the transcription factor c-Jun into the nucleus, thereby decreasing AP-1-mediated luciferase activity. nih.govrsc.org The modulation of these pathways underlies the observed suppression of pro-inflammatory gene expression, including iNOS and COX-2. nih.gov

Investigation of Cellular and Molecular Interactions (In Vitro)

To understand the specific cellular mechanisms of this compound, researchers utilize in vitro models, particularly macrophage cell lines, which are central to the inflammatory response.

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation. In this model, this compound has demonstrated significant anti-inflammatory effects. nih.govnih.gov When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, they produce a range of inflammatory mediators. Treatment with this compound dose-dependently suppresses the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) without affecting cell viability. nih.govresearchgate.netrsc.orgnih.gov

This suppression of inflammatory mediators is linked to reduced expression of their synthesizing enzymes. This compound was found to inhibit the LPS-induced mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netrsc.org These findings confirm that the compound's anti-inflammatory action occurs at the transcriptional level, upstream of the production of inflammatory molecules.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
MediatorEffect of this compound TreatmentAssociated Enzyme/PathwayReference
Nitric Oxide (NO)Suppressed ReleaseInducible Nitric Oxide Synthase (iNOS) nih.govresearchgate.netnih.gov
Prostaglandin E2 (PGE2)Suppressed ReleaseCyclooxygenase-2 (COX-2) nih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Suppressed ReleaseMAPK, AP-1, NF-κB pathways nih.govresearchgate.netnih.gov

Mechanisms of Anti-inflammatory Action in Macrophage Cell Lines (e.g., RAW 264.7 cells)

Suppression of Pro-inflammatory Mediator Production (e.g., NO, PGE2, TNF-α, Interleukins)

This compound (AG) has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators in cellular models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound suppressed the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner, without affecting cell viability nih.govnih.govrsc.orgnih.gov. This inhibitory action extends to the transcriptional level, where it downregulates the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively, as well as the expression of TNF-α mRNA nih.govnih.govrsc.orgnih.gov.

The molecular mechanism underlying these effects involves the modulation of critical inflammatory signaling pathways. Research indicates that this compound treatment leads to the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways nih.govrsc.orgnih.govresearchgate.net. Specifically, it inhibits the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK) nih.govnih.govrsc.orgnih.gov. This action prevents the translocation of the AP-1 subunit c-Jun into the nucleus, thereby reducing AP-1-mediated gene transcription nih.govnih.govrsc.orgnih.gov.

Consistent with these in vitro findings, in vivo studies have shown that this compound can protect mice from LPS-induced endotoxin (B1171834) shock by curbing the systemic production of pro-inflammatory cytokines nih.govnih.govrsc.orgnih.gov. Further studies using this compound isolated from Urera aurantiaca also confirmed its ability to inhibit the release of TNF-α and total nitrites in LPS-activated macrophages nih.gov.

Table 1: Effects of this compound on Pro-inflammatory Mediators

Mediator Cell/Animal Model Effect Mechanism
Nitric Oxide (NO) RAW 264.7 Macrophages Dose-dependent suppression of release Inhibition of iNOS mRNA expression
Prostaglandin E2 (PGE2) RAW 264.7 Macrophages Dose-dependent suppression of release Inhibition of COX-2 mRNA expression
TNF-α RAW 264.7 Macrophages Dose-dependent suppression of release Inhibition of TNF-α mRNA expression; Inactivation of AP-1/MAPK pathways
Pro-inflammatory Cytokines LPS-induced mice Inhibition of production Not specified

Mechanisms of Antioxidant Action in Cellular Models

This compound is recognized for its antioxidant properties, a characteristic shared by many flavonoids nih.govrsc.orgresearchgate.netresearchgate.net. It is classified chemically as an antioxidant and is noted to possess multiple pharmacological activities including antioxidant effects caymanchem.comresearchgate.net. However, while its antioxidant capacity is established, detailed investigations into the specific molecular mechanisms of action in cellular models are not extensively documented in the available scientific literature. Research on the closely related compound, apigenin-7-glucoside, has shown direct scavenging activity against reactive oxygen species (ROS) nih.gov. The parent aglycone, apigenin, is known to exert its antioxidant effects by activating the Nrf2/antioxidant response element (ARE) pathway, a critical system for cellular defense against oxidative stress. It is plausible that this compound may operate through similar mechanisms, such as direct radical scavenging or modulation of antioxidant enzyme expression, but specific studies on the glucuronide form are required for confirmation.

Molecular Mechanisms of Cell Cycle Perturbation in Cellular Models

Induction Mechanisms of Apoptosis in Cell Lines

There is a lack of specific research in the reviewed literature on the mechanisms of apoptosis induction in cell lines by this compound. The pro-apoptotic effects of the aglycone, apigenin, and the related apigenin-7-glucoside are well-documented. These compounds are known to induce apoptosis through intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins, mitochondrial membrane potential, cytochrome c release, and the activation of caspase cascades nih.govnih.govsemanticscholar.org. Whether this compound itself can induce apoptosis or acts as a prodrug that is first metabolized to apigenin remains to be specifically elucidated in apoptotic studies.

Modulation of Scavenger Receptor Expression and Lipid Uptake in Macrophages

Investigations into the effects of this compound on the modulation of scavenger receptor expression and subsequent lipid uptake in macrophages have not been reported in the available scientific literature. While the compound's anti-inflammatory effects in macrophages are established nih.govnih.gov, its role in processes central to foam cell formation and atherosclerosis, such as the uptake of modified lipoproteins via scavenger receptors like CD36 and SR-A, has not been explored.

Structure-Activity Relationship (SAR) Studies

The chemical structure of this compound consists of the apigenin flavone (B191248) backbone with a glucuronic acid moiety attached at the 7-hydroxyl position researchgate.netnih.gov. This structural feature is central to its biological activity and pharmacokinetic profile.

The addition of the polar glucuronic acid group significantly alters the physicochemical properties of the apigenin aglycone. This glucuronidation is a common metabolic pathway that generally increases the water solubility of compounds, facilitating their excretion. In the context of structure-activity relationships, this modification has a profound impact on bioavailability.

Pharmacokinetic studies in rats have shown that this compound functions as a natural prodrug for apigenin elsevierpure.com. While apigenin itself has very low oral bioavailability due to poor stability and extensive intestinal first-pass metabolism, oral administration of this compound leads to significantly higher systemic exposure to the parent apigenin elsevierpure.com. This suggests that the glucuronide structure protects the molecule from degradation in the gastrointestinal tract and allows for its absorption, followed by enzymatic cleavage back to the active apigenin aglycone. Therefore, a key SAR finding is that the 7-O-glucuronide structure, while potentially reducing direct activity in some in vitro assays compared to the aglycone, enhances the in vivo delivery and systemic availability of the active form, apigenin.

Influence of Glucuronidation on Bioactivity Profiles

Glucuronidation represents a pivotal metabolic pathway for flavonoids, including apigenin, significantly influencing their systemic fate and biological activity. This biotransformation process, catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to the flavonoid structure, typically at a hydroxyl group. The addition of this polar glucuronic acid moiety increases the water solubility of the compound, facilitating its excretion from the body and generally reducing its bioactivity.

For apigenin, which possesses hydroxyl groups at the C5, C7, and C4′ positions, glucuronidation can occur at these sites, yielding different isomers. Research on human liver and intestinal microsomes has demonstrated that this compound (AP-7G) is a major metabolite. Studies have shown that the formation rates and resulting concentrations of apigenin glucuronides differ between tissues. For instance, in liver microsomes, the rate of formation for AP-7G is higher than that of Apigenin-4'-O-glucuronide (AP-4'G). Conversely, in intestinal microsomes, the formation of AP-4'G is favored over AP-7G.

This metabolic conversion is a critical determinant of apigenin's bioavailability and is considered a key reason for the often-observed low oral bioavailability of many dietary flavonoids. While glucuronidation is primarily a detoxification and elimination pathway, the resulting metabolites, such as this compound, are not entirely inert. They can be found circulating in plasma and may act as a transport form, potentially undergoing deconjugation by β-glucuronidase enzymes at target tissues to release the active apigenin aglycone. The bioactivity of the glucuronide form itself is an area of active investigation, with studies indicating that this compound retains certain biological effects, such as anti-inflammatory properties. For example, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide in lipopolysaccharide (LPS)-activated macrophages.

Comparative Analysis with Apigenin Aglycone and Other Glycosides

The biological activity of this compound is best understood when compared to its parent compound, apigenin aglycone, and other related glycosides. Such comparisons reveal that the attachment and type of sugar moiety can profoundly alter the molecule's efficacy and spectrum of activity.

In general, the addition of a sugar group, a process known as glycosylation, can modulate the physicochemical properties of the flavonoid, such as solubility and stability, which in turn affects its biological actions. For instance, while O-glycosylation has been reported to decrease the in vitro antioxidant potential of apigenin, other studies have demonstrated that glycosylated forms can exhibit enhanced or distinct bioactivities compared to the aglycone.

A study directly comparing Apigenin-7-O-glucoside (a closely related glycoside) with apigenin aglycone found the glycoside to be more potent in several assays. The glucoside form exhibited stronger antifungal activity against various Candida species and was approximately four times more effective at reducing the viability of HCT116 colon cancer cells, with an IC50 value of 15 µM compared to 62 µM for apigenin. Treatment with the glucoside also led to apoptosis in these cancer cells at lower concentrations than the aglycone.

This compound itself has demonstrated a range of inhibitory activities. It can inhibit various matrix metalloproteinases (MMPs), protein tyrosine phosphatase 1B (PTP1B), and acetylcholinesterase (AChE), showcasing a distinct bioactivity profile.

When compared to other flavonoid glycosides, such as Luteolin-7-O-glucoside, further differences emerge. Both Apigenin-7-O-glucoside and Luteolin-7-O-glucoside were found to be effective antibacterial agents against pathogens like Staphylococcus aureus and Enterococcus faecalis. However, Luteolin-7-O-glucoside showed a significantly more potent inhibitory effect against acetylcholinesterase (65 ± 2% inhibition) compared to Apigenin-7-O-glucoside, which showed weak inhibition. This highlights that minor structural differences in the aglycone portion of the molecule (apigenin versus luteolin) can lead to substantial variations in biological effects, even when the same sugar moiety is attached at the same position.

Data Tables

Table 1: Comparative Bioactivity of Apigenin-7-O-glucoside and Apigenin Aglycone

Biological ActivityModel SystemApigenin-7-O-glucosideApigenin AglyconeSource
Cytotoxicity (IC50)HCT116 Colon Cancer Cells15 µM62 µM
Antifungal Activity (MIC Range)Candida spp.0.05 - 0.10 mg/mL0.10 mg/mL
Antifungal Activity (MFC Range)Candida spp.0.05 - 0.10 mg/mL0.20 mg/mL

This table presents data for Apigenin-7-O-glucoside as a close structural analog to illustrate the influence of glycosylation.

Table 2: Comparative Enzyme Inhibition of Apigenin-7-O-glucoside and Luteolin-7-O-glucoside

Enzyme InhibitionApigenin-7-O-glucosideLuteolin-7-O-glucosideSource
AcetylcholinesteraseWeak Inhibition65 ± 2% Inhibition
ButyrylcholinesteraseWeak InhibitionWeak Inhibition
TyrosinaseWeak InhibitionWeak Inhibition

Preclinical Research Applications in Non Human Organism Models

Mechanistic Studies in Rodent Models of Physiological Processes

Preclinical research using rodent models has provided insights into the effects of apigenin (B1666066) 7-glucuronide on inflammatory responses and metabolic regulation.

Inflammatory Responses

In rodent models, apigenin 7-glucuronide has demonstrated notable anti-inflammatory properties. One study found that it protected mice from lipopolysaccharide (LPS)-induced endotoxin (B1171834) shock by inhibiting the production of pro-inflammatory cytokines. nih.gov This protective effect is linked to its ability to suppress the expression of genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.gov The underlying mechanism involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation, which in turn decreases the activation of activator protein-1 (AP-1). nih.gov

Further in vitro work using RAW 264.7 macrophages, a murine cell line, showed that this compound, referred to as A7G, significantly reduced the release of nitric oxide (NO) and TNF-α when the cells were stimulated with LPS. researchgate.netnih.gov This suggests that this compound may be a key contributor to the anti-inflammatory effects observed in extracts of plants like Urera aurantiaca. researchgate.net

Model SystemKey Findings
Mice (in vivo)Protected against LPS-induced endotoxin shock by reducing pro-inflammatory cytokine production. nih.gov
RAW 264.7 Macrophages (in vitro)Inhibited LPS-induced expression of iNOS, COX-2, and TNF-α. nih.gov
RAW 264.7 Macrophages (in vitro)Reduced the release of nitric oxide and TNF-α. researchgate.netnih.gov

Metabolic Regulation

While direct studies on this compound's role in metabolic regulation in rodent models are less common, research on its aglycone, apigenin, provides some context. Apigenin has been shown to improve glucose and lipid homeostasis in mice. frontiersin.org It can also regulate blood lipids and reduce total serum cholesterol in mouse models of hyperlipidemia. nih.gov Given that apigenin is metabolized to this compound in vivo, these findings suggest a potential role for the glucuronidated form in metabolic processes. researchgate.net Apigenin has also been noted to elevate NAD+ levels in mice by inhibiting the glycoprotein (B1211001) CD38, which has implications for metabolism and aging. frontiersin.orgnih.govresearchgate.net

Investigations in Invertebrate Longevity and Stress Response Models

Research using invertebrate models has explored the effects of apigenin and its glycosides on lifespan and stress resistance. While specific studies focusing solely on this compound are limited, work with related compounds provides valuable insights. For instance, apigenin glycosides have been found to increase the lifespan of worms. nih.govresearchgate.net In Drosophila models of neurodegenerative disease, apigenin has been shown to extend survival. nih.govresearchgate.net These studies suggest that the broader class of apigenin compounds, which includes this compound, may have beneficial effects on longevity and the ability to cope with stress.

Assessment of Allelopathic Activities in Plant and Microbial Bioassays

This compound has been investigated for its allelopathic potential, which is the ability of an organism to produce biochemicals that influence the growth, survival, and reproduction of other organisms.

In one study, the allelopathic activity of this compound was tested on the germination and growth of various plants, including lettuce and carrot. uoguelph.ca The purified compound showed biological activity, inhibiting the germination of these species at a concentration of 250 µM. uoguelph.ca In contrast, its aglycone, apigenin, stimulated the germination of lettuce at most concentrations tested. uoguelph.ca

Another study identified apigenin 7-O-glucuronide as a potential allelochemical in Chrysanthemum morifolium that could inhibit the growth of Lemna gibba. researchgate.net However, a different investigation found that apigenin-7-O-glucoside did not have a significant inhibitory effect on the growth of the marine alga Phaeocystis globosa. frontiersin.org These varied results indicate that the allelopathic effects of this compound can be species-specific.

Bioassay ModelEffect of this compound
Lettuce & CarrotInhibited germination at 250 µM. uoguelph.ca
Lemna gibbaImplicated in growth inhibition. researchgate.net
Phaeocystis globosaNo significant inhibitory effect. frontiersin.org

In Silico Prediction of Molecular Interactions

In silico studies, which use computer simulations, have been employed to predict the molecular interactions of this compound with various protein targets. These studies help to elucidate the potential mechanisms behind its biological activities.

One in silico study investigated the antiviral potential of this compound by docking it to the main protease (Mpro) of the SARS-CoV-2 virus. nih.govscispace.com The results showed a strong binding affinity, suggesting it could act as an inhibitor of this key viral enzyme. nih.govscispace.com Another computational analysis predicted that apigenin 7-O-glucuronide could bind to the human Angiotensin-Converting Enzyme 2 (ACE2), which is the receptor used by the SARS-CoV-2 virus to enter cells. etflin.com

Further in silico research has explored the interactions of this compound with bacterial proteins. mdpi.com These studies have identified it as a potential candidate for the development of new antibacterial agents due to its predicted binding to specific bacterial targets. mdpi.com Additionally, computational models have suggested that the glycoside moiety of apigenin 7-O-glucuronide may facilitate better anchoring to the active sites of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease processes. chemfaces.com

Target ProteinPredicted Interaction/Effect
SARS-CoV-2 Main Protease (Mpro)Strong binding affinity, potential inhibition. nih.govscispace.com
Human Angiotensin-Converting Enzyme 2 (ACE2)Predicted to bind to the receptor. etflin.com
Bacterial ProteinsIdentified as a potential antibacterial agent. mdpi.com
Matrix Metalloproteinases (MMPs)Glycoside moiety may enhance binding to active sites. chemfaces.com

Emerging Research Frontiers and Future Perspectives

Elucidating Novel Molecular Targets and Signaling Pathways

Recent investigations have begun to uncover the intricate ways in which Apigenin (B1666066) 7-glucuronide interacts with cellular machinery. A key area of focus is its anti-inflammatory activity. nih.govchemfaces.com Studies have shown that Apigenin 7-glucuronide can suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.gov This suppression is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The molecular mechanism behind these effects involves the modulation of key signaling pathways. Research indicates that this compound can inactivate the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net Specifically, it has been observed to decrease the nuclear translocation of c-Jun, a component of the AP-1 transcription factor, and inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). nih.gov By interfering with these pathways, this compound effectively dampens the inflammatory response at a molecular level. researchgate.net

Another class of enzymes that have been identified as targets for this compound are the matrix metalloproteinases (MMPs). chemfaces.comd-nb.info These enzymes are involved in the degradation of the extracellular matrix and play a role in various physiological and pathological processes. This compound has demonstrated inhibitory activity against several MMPs, with reported IC50 values of 12.87 µM for MMP-3, 22.39 µM for MMP-8, 17.52 µM for MMP-9, and 0.27 µM for MMP-13. chemfaces.com

Innovations in Analytical and Isolation Methodologies

The accurate detection and quantification of this compound in various matrices are crucial for research. High-performance liquid chromatography (HPLC) coupled with different detectors is a commonly employed technique. ijhsr.org For instance, an HPLC-diode array detection (DAD) method has been developed and validated for the analysis of this compound in topical cream formulations. mdpi.comresearchgate.net This method utilizes a C18 column and a gradient mobile phase of acetonitrile (B52724) and water with 0.1% phosphoric acid for separation. mdpi.com

Innovations in sample preparation are also critical, especially for complex matrices. A liquid-liquid extraction method using dichloromethane (B109758) has been successfully applied to isolate this compound from cream-based formulations, allowing for accurate quantification. mdpi.comresearchgate.net

For the isolation and purification of this compound from natural sources, such as Antirrhinum majus (snapdragon) and Petroselinum crispum (parsley), column chromatography is a standard technique. jmp.iruoguelph.ca The structural identification of the isolated compound is then confirmed using sophisticated techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). jmp.iruoguelph.ca

Table 1: Analytical Methods for this compound

TechniqueApplicationKey ParametersReference
HPLC-DADQuantification in topical creamC18 column, gradient elution with acetonitrile and acidified water, 335 nm detection mdpi.com
Liquid-Liquid ExtractionSample preparation from creamDichloromethane as extraction solvent mdpi.comresearchgate.net
Column ChromatographyIsolation from plant materialUsed for purification from plant extracts jmp.iruoguelph.ca
NMR and MSStructural identificationConfirms the identity of the isolated compound jmp.iruoguelph.ca

Mechanistic Understanding of Bioavailability and Metabolic Fate in Complex Biological Systems (Non-Human Focus)

Understanding how this compound is absorbed, distributed, metabolized, and excreted is fundamental to interpreting its biological effects. Studies in rat models provide valuable insights into these processes. When administered to rats, Apigenin 7-glucoside is metabolized, and the resulting metabolites are excreted in both urine and feces. nih.gov The intestinal microbiota plays a significant role in this metabolism. nih.gov

In vitro studies using rat liver and intestinal microsomes have shed light on the regioselective glucuronidation of apigenin. jst.go.jp The formation of this compound (AP-7G) and apigenin-4'-glucuronide (AP-4'G) has been observed, with different formation rates in the liver and intestines. jst.go.jp Specifically, the formation activity of AP-7G in liver microsomes was found to be 11.0 nmol/min/mg protein, while in intestinal microsomes, it was 12% of the liver's activity. jst.go.jp Conversely, the formation of AP-4'G was higher in intestinal microsomes compared to liver microsomes. jst.go.jp

These findings highlight the importance of both the liver and the intestines in the metabolism of apigenin and its glycosides. The metabolic transformation of these compounds can influence their bioavailability and, consequently, their biological activity. mdpi.comnih.gov

Computational and In Silico Modeling for Mechanistic Prediction

Computational approaches are increasingly being used to predict the biological activities and pharmacokinetic properties of compounds like this compound. Molecular docking is a key in silico technique that predicts the binding affinity and interaction of a ligand with a target protein. nanobioletters.com

Studies have used molecular docking to investigate the interaction of this compound with various protein targets. For example, docking studies have been performed to understand its binding to matrix metalloproteinases, providing insights that are in substantial agreement with in vitro inhibitory activity. d-nb.info In silico tools are also used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netmdpi.com These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed further. For instance, ADMET analysis of this compound has predicted high intestinal absorption. mdpi.com

Design of Novel Derivatives for Targeted Research

The chemical structure of this compound serves as a scaffold for the design of novel derivatives with potentially enhanced or more targeted biological activities. The initial discovery of the antimicrobial and anticancer properties of apigenin has spurred research into its derivatives as potential inhibitors for specific targets. nih.gov By modifying the core structure, researchers aim to improve properties such as solubility, bioavailability, and target specificity. The development of such derivatives is a promising strategy for future research and therapeutic applications.

Q & A

Q. How can researchers confirm the identity of apigenin 7-glucuronide in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 266–338 nm for preliminary identification, as this compound exhibits distinct UV absorption peaks . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, particularly observing characteristic proton signals (e.g., δ 6.46 ppm for H-6 and δ 7.95 ppm for H-2′/6′) and carbon signals (e.g., δ 71.29 ppm for glucuronide C-4″) . Cross-validate with a primary reference standard (≥98% purity) using retention time and spectral matching .

Q. What protocols are recommended for quantifying this compound in biological fluids?

  • Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode for high sensitivity. Use deuterated internal standards (e.g., apigenin-d6 glucuronide) to correct for matrix effects. Calibrate with spiked plasma/serum samples (0.1–50 µM range) and validate recovery rates (≥85%) .

Q. What are the primary natural sources of this compound?

  • Methodological Answer : Extract from plants such as Lactuca serriola (wild lettuce), Ajuga multiflora, and Verbena officinalis using methanol-water (70:30 v/v) with ultrasonication. Confirm presence via HPLC-UV and compare with authenticated voucher specimens .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers. For solutions, use pH 7.4 phosphate-buffered saline (PBS) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across studies?

  • Methodological Answer : Address variability by standardizing:
  • Purity : Use ≥98% purity (HPLC-validated) to exclude confounding impurities .
  • Structural analogs : Differentiate from luteolin 7-glucuronide (which shares similar UV profiles but distinct NMR signals) .
  • Experimental models : Compare results across cell lines (e.g., HepG2 vs. Caco-2) and animal models (e.g., hyperlipidemic mice vs. zebrafish) .

Q. What experimental designs optimize the study of this compound’s MMP inhibitory activity?

  • Methodological Answer : Use recombinant MMP isoforms (e.g., MMP-3, MMP-13) in fluorogenic substrate assays. Pre-incubate this compound (0.1–100 µM) with enzymes for 30 min at 37°C. Calculate IC50 values via nonlinear regression (e.g., MMP-13 IC50 = 0.27 µM) and validate with zymography in collagenase-treated tissues .

Q. How does this compound’s glucuronidation affect its pharmacokinetics?

  • Methodological Answer : Administer orally to rodents and collect plasma at timed intervals. Analyze metabolites using LC-MS/MS to distinguish this compound from its aglycone (apigenin). Note that glucuronidation reduces intestinal absorption but enhances renal excretion, requiring dose adjustments in bioavailability studies .

Q. What strategies improve the extraction yield of this compound from complex matrices?

  • Methodological Answer : Optimize solvent polarity (e.g., ethyl acetate for partial purification) followed by semi-preparative HPLC (C18 column, 5 µm, 10 × 250 mm) with isocratic elution (20% acetonitrile/0.1% formic acid). Achieve ≥95% recovery by spiking with this compound-d4 as a tracer .

Q. How can molecular docking elucidate this compound’s interaction with therapeutic targets?

  • Methodological Answer : Dock the compound into MMP-13’s active site (PDB ID: 3K7Z) using AutoDock Vina. Parameterize glucuronic acid charges with AM1-BCC and validate binding poses via molecular dynamics (100 ns simulations). Compare binding energies with known inhibitors (e.g., ilomastat) to prioritize targets .

Q. What in vivo models are suitable for studying this compound’s cholesterol-lowering effects?

  • Methodological Answer : Use high-fat diet (HFD)-fed mice, administering 10–50 mg/kg/day this compound orally for 4 weeks. Measure serum LDL/HDL ratios and hepatic HMG-CoA reductase expression via qPCR. Cross-validate with Perilla frutescens extracts rich in the compound .

Data Contradiction Analysis

Q. Why do some studies report weak antioxidant activity for this compound despite its structural similarity to active flavonoids?

  • Analysis : The glucuronic acid moiety reduces membrane permeability, limiting intracellular antioxidant effects. Test in cell-free systems (e.g., DPPH/ABTS assays) vs. cellular models (e.g., H2O2-stressed HepG2) to differentiate direct scavenging from indirect mechanisms (e.g., Nrf2 pathway modulation) .

Q. How can conflicting results on this compound’s stability in gastrointestinal fluids be reconciled?

  • Analysis : Simulate gastric (pH 2.0, pepsin) and intestinal (pH 7.4, pancreatin) conditions separately. Use LC-MS to quantify degradation products (e.g., apigenin aglycone). Note that stability varies with bile salt concentrations, requiring physiologically relevant in vitro models (e.g., TIM-1 system) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.